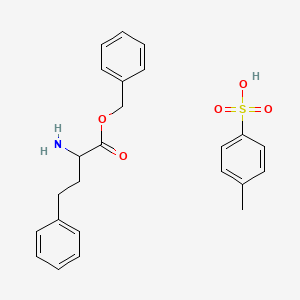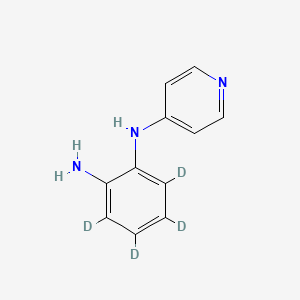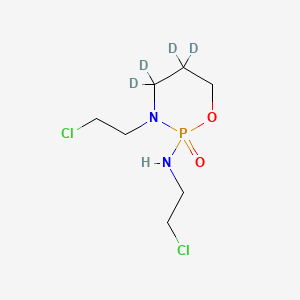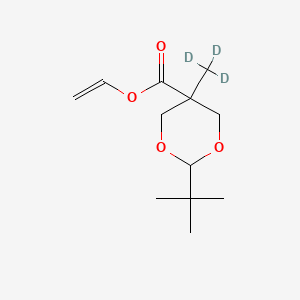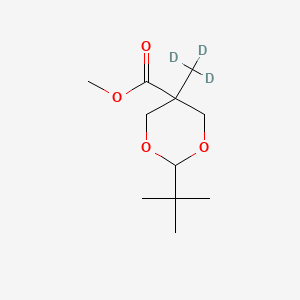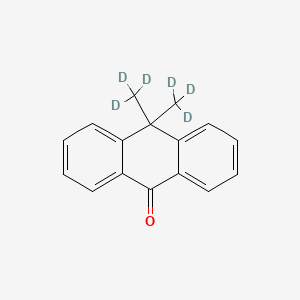
10,10-Dimethylanthrone-d6
Descripción general
Descripción
10,10-Dimethylanthrone-d6 is a labeled derivative of Anthrone, with the molecular formula C16H8D6O and a molecular weight of 228.32 . This compound is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable for various analytical and experimental applications.
Métodos De Preparación
The preparation of 10,10-Dimethylanthrone-d6 involves several synthetic routes and reaction conditions. One notable method includes the following steps :
Substitution Reaction: 2-chlorobenzyl chloride and benzene are mixed to prepare o-chlorodiphenylmethane.
Grignard Reaction: o-chlorodiphenylmethane reacts with magnesium ribbons to form a Grignard reagent.
Addition Reaction: The Grignard reagent reacts with acetone, followed by hydrolysis and condensation reactions to produce 10,10-dimethyl diphenylmethane.
Illumination Bromination and Hydrolysis: Finally, 10,10-dimethyl diphenylmethane undergoes illumination bromination and hydrolysis to yield 10,10-Dimethylanthrone.
This method is efficient, with high yields at each step, and is cost-effective due to the recyclability of some raw materials .
Análisis De Reacciones Químicas
10,10-Dimethylanthrone-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding anthraquinones.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: It can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
10,10-Dimethylanthrone-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 10,10-Dimethylanthrone-d6 involves its interaction with molecular targets and pathways specific to the study it is used in. For instance, in metabolic studies, it can be incorporated into metabolic pathways, allowing researchers to track its transformation and interaction with various enzymes and substrates .
Comparación Con Compuestos Similares
10,10-Dimethylanthrone-d6 can be compared with other similar compounds such as:
10,10-Dimethylanthrone: The non-deuterated version, which lacks the isotopic labeling.
Anthrone: The parent compound, which serves as the basis for various derivatives.
10,10-Dimethyl-9(10H)-anthracenone: Another derivative with different functional groups.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in analytical and experimental precision .
Propiedades
IUPAC Name |
10,10-bis(trideuteriomethyl)anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFCYDIAPRIMLA-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


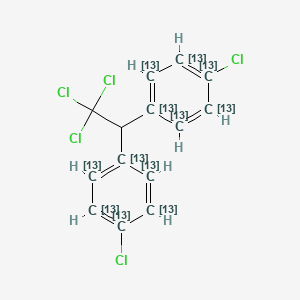
![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
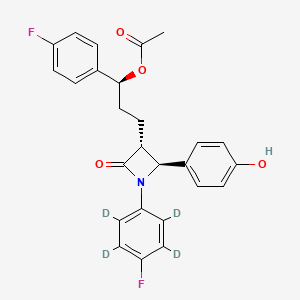
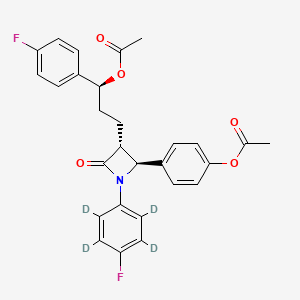
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
